3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the formation of the tetrahydro-2H-thiopyran-4-yl group, which can be synthesized through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The piperidin-4-yl group is then introduced through a nucleophilic substitution reaction. Finally, the benzenesulfonamide core is attached via a sulfonation reaction using benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Piperidinamine, N-methyl-1-(tetrahydro-2H-thiopyran-4-yl)-: Shares the tetrahydro-2H-thiopyran-4-yl and piperidin-4-yl groups but lacks the benzenesulfonamide core.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl)-: Similar structure but with a hydroxyl group instead of the benzenesulfonamide core.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S2/c1-24-18-4-3-17(13-19(18)25-2)27(22,23)20-14-15-5-9-21(10-6-15)16-7-11-26-12-8-16/h3-4,13,15-16,20H,5-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOASLDQMCZTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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